Home > Products > Screening Compounds P30789 > 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol - 301325-93-9

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol

Catalog Number: EVT-2819039
CAS Number: 301325-93-9
Molecular Formula: C17H19NO3
Molecular Weight: 285.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,5′S)-6,7-Dimethoxy-3-(4′-methoxy-6′-methyl-5′,6′,7′,8′-tetrahydro-1,3-dioxolo[4,5-g]isoquinolin-5′-yl)isobenzofuran-1(3H)-one (racemic α-noscapine)

Compound Description: This compound, racemic α-noscapine, is highlighted for its crystal structure. It features a dihedral angle of 51.87° between its fused ring systems. Crystal analysis reveals disorder in two methoxy groups and the presence of weak C—H⋯O interactions linking molecules. []

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). Research on this compound focuses on its elimination pathways, particularly the role of the intestine and P-glycoprotein (P-gp) mediated efflux. []

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (Compound 1a)

Compound Description: Compound 1a, a fluorine-18 labeled compound, was developed for potential use in positron emission tomography (PET) imaging of P-glycoprotein (P-gp) at the blood-brain barrier (BBB). []

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (Compound 2)

Compound Description: Similar to Compound 1a, Compound 2 was designed and synthesized as a potential fluorine-18 labeled radiopharmaceutical for PET imaging of P-gp function at the BBB. []

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (Compound 3)

Compound Description: This compound, another fluorine-18 labeled candidate, exhibited promising results as a P-gp substrate in in vivo models and showed good metabolic stability, making it a potentially suitable radiopharmaceutical for P-gp PET imaging at the BBB. []

Hesperetin

Compound Description: Hesperetin is a citrus flavonoid and the aglycone of hesperidin. Studies on hesperetin have investigated its metabolism and transport across Caco-2 cell monolayers, a model for the intestinal barrier. Results indicate that hesperetin is metabolized into hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate, with the efflux of these metabolites potentially involving BCRP. []

MC70 [4′‐(6,7‐dimethoxy‐3,4‐dihydro‐1H‐isoquinolin‐2‐ylmethyl)biphenyl‐4‐ol]

Compound Description: MC70 is a known P-gp inhibitor. Researchers synthesized a library of alkyl/oxyalkyl derivatives of MC70, aiming to develop more potent and selective P-gp modulators for overcoming multidrug resistance in cancer treatment. []

(S)-6,7-dimethoxy-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]-dioxolo-[4,5-g]isoquinolin-5-yl)isobenzo-furan-1(3H)-one (noscapine)

Compound Description: Noscapine is a naturally occurring benzylisoquinoline alkaloid with antitussive properties. It is currently being investigated for its potential anticancer activity, particularly its ability to bind to tubulin and inhibit microtubule polymerization. Research suggests that noscapine's interaction with tubulin differs from that of conventional antimicrotubule agents. []

(±)-pronuciferine

Compound Description: (±)-pronuciferine is a proaporphine alkaloid. A study detailed its total photolytic synthesis starting from 8-bromo-1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methylisoquinoline. []

(±)-glaziovine

Compound Description: (±)-glaziovine, another proaporphine alkaloid, was synthesized using a method involving spiran ring construction on a cyclopent[ij]isoquinoline. The study focused on understanding the stereochemistry of reduced proaporphines. []

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl]-methanesulfonamide (UK-338,003)

Compound Description: UK-338,003 is a potent and selective α1L-adrenoceptor antagonist developed for the treatment of benign prostatic hyperplasia. It possesses desirable pharmacokinetic properties, including a long elimination half-life suitable for once-daily administration. []

Overview

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique molecular structure, which includes a tetrahydroisoquinoline moiety substituted with methoxy groups and a phenolic group. The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Source

The compound can be synthesized through various organic chemistry methods, particularly involving the modification of tetrahydroisoquinoline structures. Research indicates that tetrahydroisoquinolines have been explored for their biological activities, including their role as sigma receptor ligands and their potential therapeutic effects in cardiovascular diseases and pain management .

Classification

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol is classified as an organic compound within the broader category of isoquinoline derivatives. It is notable for its structural complexity and potential biological activity.

Synthesis Analysis

Methods

The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol typically involves several key steps:

  1. Formation of Tetrahydroisoquinoline: The initial step often includes the Bischler-Napieralski cyclization of appropriate precursors to form the tetrahydroisoquinoline core.
  2. Substitution Reactions: Subsequent reactions involve introducing methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline. This can be achieved through alkylation or other substitution methods.
  3. Phenolic Coupling: The final step usually involves coupling the tetrahydroisoquinoline with a phenolic derivative to form the target compound. This may include protecting group strategies to facilitate selective reactions .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using trifluoroacetic acid as a solvent under specific heating conditions has been reported to yield satisfactory results in synthesizing similar compounds .

Molecular Structure Analysis

Structure

The molecular structure of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol can be represented as follows:

C18H23NO3\text{C}_{18}\text{H}_{23}\text{N}\text{O}_{3}

This indicates that the compound contains 18 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Data

The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular connectivity and confirm the presence of functional groups.

Chemical Reactions Analysis

Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol can participate in various chemical reactions due to its functional groups:

  1. Oxidation: The phenolic hydroxyl group may undergo oxidation to form quinones.
  2. Substitution: The methoxy groups can be replaced under certain conditions to introduce other substituents.
  3. Complexation: The nitrogen atom in the tetrahydroisoquinoline may coordinate with metal ions or participate in ligand exchange reactions .

Technical Details

The reactivity of this compound can be influenced by factors such as sterics and electronics from the methoxy groups and the nitrogen atom's basicity.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol often involves interactions with specific biological targets such as receptors. For instance:

  • Sigma Receptor Binding: Research has shown that tetrahydroisoquinoline derivatives can act as selective ligands for sigma receptors, which are implicated in various neurological processes.

Data

Binding affinity studies reveal that modifications at specific positions on the isoquinoline structure significantly influence receptor selectivity and potency .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol include:

  • Melting Point: Typically ranges depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analyses such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) may provide additional insights into thermal stability .

Applications

Scientific Uses

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol shows promise in various scientific fields:

  1. Medicinal Chemistry: Potential use as a therapeutic agent targeting sigma receptors involved in pain modulation and neuroprotection.
  2. Drug Development: As a lead compound for developing selective sigma receptor ligands with improved efficacy and safety profiles.

Research continues to explore its full potential in pharmacology and therapeutic applications .

Properties

CAS Number

301325-93-9

Product Name

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

Molecular Formula

C17H19NO3

Molecular Weight

285.343

InChI

InChI=1S/C17H19NO3/c1-20-15-9-12-7-8-18-17(14(12)10-16(15)21-2)11-3-5-13(19)6-4-11/h3-6,9-10,17-19H,7-8H2,1-2H3

InChI Key

ZTQXEYAKPXBTSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.